N-naphthalen-1-yl-3-nitropyridin-2-amine
Description
Properties
CAS No. |
78750-64-8 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-9-4-10-16-15(14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |
InChI Key |
JTULSYDADUJSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-3-nitropyridin-2-amine typically involves the reaction of naphthalene derivatives with nitropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-1-boronic acid reacts with 3-nitropyridine-2-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N-naphthalen-1-yl-3-nitropyridin-2-amine may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate.
Major Products Formed
Reduction: Formation of N-naphthalen-1-yl-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
N-naphthalen-1-yl-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to involve key enzymes and transport proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings and Trends
Substituent Effects on Bioactivity
- Nitro Groups : The presence of nitro groups (e.g., in (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine) correlates with antimicrobial activity, likely due to electron-withdrawing effects enhancing interaction with microbial enzymes . This suggests that the nitro group in the target compound may confer similar properties.
- Chloro and Methoxy Groups : Chlorophenethyl and methoxynaphthalene moieties in (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrate hybrid functionality, combining anti-inflammatory (naproxen-derived) and aromatic interactions .
Chirality and Optical Activity
- The resolution of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine into enantiomers (>99% ee) via chiral UPLC underscores the importance of stereochemistry in naphthalene-based amines, which could influence the target compound’s pharmacokinetics .
Q & A
Q. What are the common synthetic routes for preparing N-naphthalen-1-yl-3-nitropyridin-2-amine, and what catalysts or conditions are typically employed?
A reductive amination approach using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere is a viable method, as demonstrated for structurally similar amines. For example, N-benzylnaphthalen-1-amine was synthesized via reductive amination of benzaldehyde and naphthalen-1-amine using Pd/NiO at 25°C for 10 hours, yielding 84% isolated product . Reaction optimization may involve adjusting molar ratios, hydrogen pressure, and catalyst loading. Alternative routes could involve nitro-group introduction via nitration of pyridine precursors, though specific protocols require validation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of N-naphthalen-1-yl-3-nitropyridin-2-amine?
- Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl) is critical for confirming proton environments, such as aromatic protons from naphthalene and pyridine moieties. Chemical shifts for analogous compounds (e.g., N-benzylnaphthalen-1-amine ) are reported in δ 6.8–8.5 ppm ranges .
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL or Bruker SMART CCD systems ) resolves bond lengths, angles, and molecular packing. For example, N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine was characterized with orthorhombic symmetry (space group Pbca) and unit cell parameters a = 7.7163 Å, b = 17.0786 Å, c = 23.427 Å .
Q. What safety precautions are critical when handling N-naphthalen-1-yl-3-nitropyridin-2-amine in laboratory settings?
- Storage: Keep away from heat sources and ignition points (P210) .
- Handling: Use fume hoods, gloves, and protective equipment. Refer to safety data sheets (SDS) for structurally similar amines (e.g., N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine ), which emphasize restricted use to qualified personnel in authorized facilities .
- Waste Disposal: Follow institutional guidelines for nitro-containing compounds to avoid unintended reactivity.
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) when confirming the structure of N-naphthalen-1-yl-3-nitropyridin-2-amine?
Cross-validation using complementary techniques is essential:
- Density Functional Theory (DFT): Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to resolve ambiguities.
- Crystallographic Refinement: Employ SHELXL for high-resolution refinement, particularly for nitro-group orientation and hydrogen bonding. For example, N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine achieved an R factor of 0.048 using SHELXL .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What are the challenges in optimizing reaction yields for the synthesis of N-naphthalen-1-yl-3-nitropyridin-2-amine, and how can experimental design mitigate these issues?
- Catalyst Selectivity: Pd/NiO may favor reductive amination but could require tuning for nitro-group compatibility. Lower yields (e.g., 84% for N-benzylnaphthalen-1-amine ) suggest competing side reactions.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) may improve solubility but risk nitro-group reduction. Pyridine has been used as a catalyst in analogous syntheses .
- Design of Experiments (DoE): Systematic variation of temperature, pressure, and stoichiometry can identify optimal conditions via response surface methodology.
Q. How can computational chemistry be applied to predict the reactivity and stability of N-naphthalen-1-yl-3-nitropyridin-2-amine under various experimental conditions?
- Thermodynamic Properties: Calculate enthalpy of formation (Δ) and reaction free energy (Δ) using NIST Chemistry WebBook data .
- Reactivity Prediction: Molecular docking or DFT studies (e.g., Gaussian, VASP) model interactions with biological targets or catalytic surfaces.
- Degradation Pathways: Simulate nitro-group reduction or photodegradation using kinetic modeling software (e.g., COPASI).
Methodological Tables
Table 1. Key Crystallographic Parameters for Related Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | R Factor | Refinement Software |
|---|---|---|---|---|---|---|
| N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine | Pbca | 7.7163 | 17.0786 | 23.427 | 0.048 | SHELXL |
Table 2. Synthetic Yields for Analogous Amines
| Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Benzylnaphthalen-1-amine | Pd/NiO | 25 | 10 | 84 |
| N-(Furan-2-ylmethyl)aniline | Pd/NiO | 25 | 10 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
